n-Butylzinc bromide

Catalog No.
S3095474
CAS No.
92273-73-9
M.F
C4H9BrZn
M. Wt
202.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Butylzinc bromide

CAS Number

92273-73-9

Product Name

n-Butylzinc bromide

IUPAC Name

bromozinc(1+);butane

Molecular Formula

C4H9BrZn

Molecular Weight

202.4

InChI

InChI=1S/C4H9.BrH.Zn/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1

InChI Key

HMBGXQKLGHIDMN-UHFFFAOYSA-M

SMILES

CCC[CH2-].[Zn+]Br

Solubility

not available

Negishi Cross-Coupling Reaction

n-Butylzinc bromide serves as a crucial reagent in the Negishi cross-coupling reaction. This reaction type facilitates the formation of carbon-carbon bonds between organic halides (aryl or vinyl) and organozinc compounds []. A palladium catalyst plays a key role in expediting the reaction. By utilizing n-Butylzinc bromide, researchers can construct complex organic molecules with specific functionalities.

n-Butylzinc bromide is an organozinc compound with the molecular formula C4H9BrZn\text{C}_4\text{H}_9\text{BrZn} and a molecular weight of approximately 202.4 g/mol. It is a colorless to light yellow liquid that is sensitive to moisture and air, requiring careful handling and storage under inert atmospheres such as argon or nitrogen. This compound is primarily utilized as a reagent in organic synthesis, particularly in carbon-carbon bond formation reactions through cross-coupling methods.

In the Negishi cross-coupling reaction, n-Butylzinc bromide undergoes oxidative addition with the palladium catalyst, generating a reactive palladium-alkyl intermediate. This intermediate then undergoes transmetalation with the organic halide or triflate, transferring the organic group to the palladium. Finally, reductive elimination releases the desired carbon-carbon coupled product and regenerates the palladium catalyst [].

n-Butylzinc bromide is a pyrophoric compound, meaning it ignites spontaneously upon contact with air. It is also a strong reducing agent and reacts violently with water. Due to its air and moisture sensitivity, it is typically handled under an inert atmosphere using Schlenk line techniques [].

, notably:

  • Negishi Coupling: It is commonly used in palladium-catalyzed Negishi cross-coupling reactions, where it reacts with organic halides or triflates to form new carbon-carbon bonds .
  • Nucleophilic Substitution: As a nucleophile, n-butylzinc bromide can undergo substitution reactions with various electrophiles, leading to the formation of butyl-containing products.

For example:

  • Reaction with n-butyl bromide can yield butylzinc species that further react with electrophiles.
  • It can also be involved in the formation of butylated derivatives by reacting with aromatic compounds in the presence of a catalyst .

While n-butylzinc bromide itself may not exhibit direct biological activity, its derivatives and the products formed from its reactions can have significant biological implications. Organometallic compounds like n-butylzinc bromide are often explored for their roles in drug development and synthesis of biologically active molecules. The reactivity of zinc compounds is of particular interest due to their potential applications in medicinal chemistry.

n-Butylzinc bromide can be synthesized through various methods, including:

  • Direct Reaction: It can be prepared by reacting elemental zinc with n-butyl bromide in an inert solvent such as tetrahydrofuran (THF) or diethyl ether. This reaction typically requires controlled conditions to prevent the formation of unwanted by-products.
    Zn+n C4H9Brn C4H9ZnBr\text{Zn}+\text{n C}_4\text{H}_9\text{Br}\rightarrow \text{n C}_4\text{H}_9\text{ZnBr}
  • From Grignard Reagents: Another method involves the reaction of n-butylmagnesium bromide with zinc salts, which can yield n-butylzinc bromide effectively .

n-Butylzinc bromide has several important applications in organic chemistry:

  • Cross-Coupling Reactions: It is extensively used in Negishi coupling for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Synthesis of Organometallic Compounds: It serves as a versatile reagent for generating various organozinc compounds that are useful in further synthetic transformations.
  • Material Science: The compound can be employed in the development of new materials through polymerization processes involving zinc-based catalysts.

Research into the interactions of n-butylzinc bromide focuses on its reactivity with different electrophiles and its role as a nucleophile in synthetic pathways. Studies have shown that varying the conditions (solvent, temperature, and concentration) can significantly influence the outcomes of reactions involving this compound. Furthermore, its interactions with biological systems are under investigation to determine potential applications in drug design and delivery systems.

n-Butylzinc bromide belongs to a class of organozinc compounds that share similar properties but differ in their reactivity and applications. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
Ethylzinc bromideC2H5BrZnSmaller alkyl group; often used for different coupling reactions .
Sec-butylzinc bromideC4H9BrZnBranched structure; exhibits different reactivity patterns compared to linear alkyls .
Phenylzinc bromideC6H5BrZnAromatic ring; useful for coupling reactions involving aromatic systems .
Isobutylzinc bromideC4H9BrZnIsomeric form; shows unique reactivity due to steric effects .

n-Butylzinc bromide is distinguished by its linear structure, making it highly effective for specific nucleophilic substitutions and cross-coupling reactions compared to its branched counterparts.

Through these characteristics and applications, n-butylzinc bromide plays a critical role in modern synthetic organic chemistry, contributing to advancements in material science and pharmaceuticals.

Organozinc compounds trace their origins to Edward Frankland’s pioneering work in 1848, which laid the groundwork for organometallic chemistry. n-Butylzinc bromide emerged as part of broader efforts to develop reactive yet controllable reagents for carbon-carbon bond formation. Early synthetic methods relied on metathesis reactions between zinc halides and organolithium or Grignard reagents, but these approaches faced limitations in functional group compatibility. The direct synthesis of n-butylzinc bromide from zinc metal and alkyl halides became feasible only with advancements in zinc activation techniques, such as the development of highly reactive Rieke® Zinc.

Significance in Organometallic Chemistry

n-Butylzinc bromide occupies a unique niche due to its balance of reactivity and stability. As a representative alkylzinc bromide, it enables critical transformations in cross-coupling reactions while minimizing undesired side reactions like β-hydride elimination. Its role in Negishi couplings—a cornerstone of modern organic synthesis—has been extensively documented, particularly in forming carbon-carbon bonds between sp³-hybridized centers.

Overview of Organometallic Zinc Reagents

Organozinc reagents (RZnX) exhibit distinct advantages over other organometallics:

  • Moderate reactivity: Less pyrophoric than Grignard reagents, enabling safer handling.
  • Functional group tolerance: Compatible with esters, nitriles, and ketones under controlled conditions.
  • Stereochemical fidelity: Preserve configuration in transmetalation steps, crucial for asymmetric synthesis.

Table 1: Comparison of Common Organometallic Reagents

Propertyn-Butylzinc BromideGrignard ReagentsOrganolithiums
ReactivityModerateHighVery High
Functional Group ToleranceBroadLimitedVery Limited
Air SensitivityHighModerateVery High

n-Butylzinc bromide is an organozinc compound with the molecular formula C₄H₉BrZn and a molecular weight of 202.4 grams per mole. The structure consists of a zinc atom bonded to a linear n-butyl group and a bromide ion. The zinc–carbon and zinc–bromide bonds are both covalent, with the zinc atom in a +2 oxidation state. The compound is typically encountered as a solution in tetrahydrofuran, where it exists as a neutral, heteroleptic organozinc halide.

The electronic structure of n-butylzinc bromide is characterized by a filled 3d orbital set (3d¹⁰) and a filled 4s orbital (4s²) on the zinc atom, resulting in a d¹⁰ electronic configuration. This configuration leads to minimal ligand field stabilization effects, and the bonding is best described as predominantly ionic with significant covalent character, especially in the zinc–carbon bond. The molecule does not possess stereocenters or chiral centers, and the zinc atom is generally considered to be two-coordinate in solution, with the possibility of higher coordination in the presence of donor solvents [1] [2].

Table 1. Selected Molecular Properties of n-Butylzinc Bromide [1] [2] [3]

PropertyValue
Molecular formulaC₄H₉BrZn
Molecular weight202.4 g/mol
Exact mass199.91790 Da
Monoisotopic mass199.91790 Da
Formal charge0
Hydrogen bond donor count0
Hydrogen bond acceptor count1
Rotatable bond count1
Topological polar surface area0 Ų
Heavy atom count6
Covalently-bonded unit count2

Coordination Sphere and Zinc Center Geometry

The zinc center in n-butylzinc bromide typically adopts a linear or near-linear geometry in non-coordinating solvents, being bonded to one n-butyl group and one bromide ion. In coordinating solvents such as tetrahydrofuran, the zinc atom may expand its coordination sphere by interacting with solvent molecules, leading to a pseudo-tetrahedral or trigonal planar environment depending on the number and nature of donor ligands present [4] [5].

Organozinc halides like n-butylzinc bromide are generally two- or three-coordinate in the absence of strong donor ligands. The geometry is determined largely by electrostatic and steric interactions rather than ligand field effects, given the filled d-orbitals of zinc. When additional donor ligands are present, such as ethers or amines, the coordination number can increase, and the geometry can shift toward tetrahedral or trigonal bipyramidal arrangements [4] [5].

Table 2. Coordination Features of n-Butylzinc Bromide [4] [5]

Coordination numberTypical geometryCommon ligands
2Linearn-butyl, bromide
3Trigonal planarn-butyl, bromide, ether
4Tetrahedraln-butyl, bromide, 2 ethers

Comparative Analysis with Related Alkylzinc Halides

n-Butylzinc bromide belongs to the broader class of alkylzinc halides, which can be generally represented as RZnX, where R is an alkyl group and X is a halide (chloride, bromide, or iodide). Compared to diorganozinc compounds (R₂Zn), heteroleptic alkylzinc halides display greater aggregation in the solid state and higher reactivity in cross-coupling chemistry due to the presence of the halide ligand, which enhances the electrophilicity of the zinc center [4] [5].

The coordination geometry and aggregation state can vary among alkylzinc halides depending on the size of the alkyl group and the nature of the halide. For example, methylzinc and ethylzinc halides tend to form oligomeric or polymeric structures in the solid state, while bulkier alkyl groups like n-butyl can stabilize monomeric or dimeric species. The halide influences the degree of aggregation and the solubility in organic solvents, with bromides and iodides generally being more soluble and less aggregated than chlorides.

Table 3. Comparative Properties of Selected Alkylzinc Halides [4] [5]

CompoundCoordination numberTypical geometryAggregation state (solid)Solubility (THF)
Methylzinc chloride2–4Linear/tetrahedralPolymericModerate
Ethylzinc bromide2–3Linear/trigonalOligomericGood
n-Butylzinc bromide2–3Linear/trigonalDimeric/monomericGood
Isopropylzinc iodide2–3Linear/trigonalMonomericExcellent

Crystallographic Studies and Solid-State Structures

Crystallographic investigations of n-butylzinc bromide and related alkylzinc halides reveal that the solid-state structures are highly dependent on the solvent of crystallization, the presence of donor ligands, and the bulkiness of the alkyl group. In the absence of strong donor ligands, n-butylzinc bromide often forms dimeric or oligomeric aggregates in the solid state, with bridging halide ligands between zinc centers. The zinc atoms in these aggregates typically exhibit tetrahedral or trigonal geometries [6] [7].

Single-crystal X-ray diffraction studies of related compounds, such as adamantylzinc bromide and tert-butylzinc derivatives, show that the zinc centers can be connected via bridging halide or alkyl ligands, forming extended networks or discrete oligomers. The Zn–Br bond lengths are generally in the range of 2.3–2.5 Å, while Zn–C bond lengths are typically 2.0–2.1 Å. The aggregation state and geometry are influenced by the steric demand of the alkyl group and the coordinating ability of the solvent or co-ligands [6] [7].

Table 4. Selected Crystallographic Data for Alkylzinc Halides [6] [7]

CompoundZn–Br bond (Å)Zn–C bond (Å)Aggregation stateGeometry
n-Butylzinc bromide2.35–2.452.02–2.10Dimeric/oligomericTetrahedral/trigonal
Adamantylzinc bromide2.382.08DimericTetrahedral
tert-Butylzinc amidinate2.402.05TetramericTetrahedral

Research Findings:

  • The aggregation and geometry of n-butylzinc bromide in the solid state are strongly influenced by the nature of the alkyl group and the presence of donor ligands.
  • Crystallographic studies confirm that zinc centers in alkylzinc halides can adopt a range of geometries, with tetrahedral coordination being common in the presence of bridging ligands [6] [7].

Dates

Last modified: 08-18-2023

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